3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds with a triazole moiety have been studied for their interesting pharmacological properties . They exhibit a broad spectrum of pharmacological activity such as antifungal, antibacterial, anti-inflammatory, and anticancer .
Mode of Action
Compounds with similar structures, such as triazoles, have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that 3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Based on the known actions of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, apoptosis, and fungal infection .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have potential antifungal, antibacterial, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of ethyl acetoacetate with 4-methoxyphenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its analgesic and antipyretic properties.
4-Aminoantipyrine: Used as an analgesic and antipyretic agent.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.
Uniqueness
3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique structural features, which confer distinct pharmacological properties. Its methoxyphenyl group enhances its biological activity and selectivity towards specific molecular targets, making it a promising candidate for further drug development.
Properties
IUPAC Name |
5-ethyl-2-(4-methoxyphenyl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-9-8-12(15)14(13-9)10-4-6-11(16-2)7-5-10/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCTZUJYZHLKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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